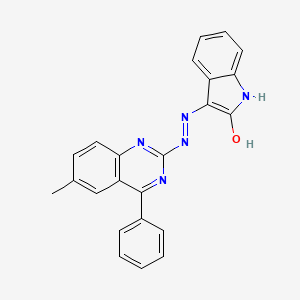
(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one is a useful research compound. Its molecular formula is C23H17N5O and its molecular weight is 379.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one, a compound featuring a hydrazone linkage and a quinazoline moiety, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between indolin-2-one derivatives and hydrazones derived from quinazoline compounds. The general synthetic pathway can be summarized as follows:
- Preparation of Indolin Derivative : Starting with indolin-2-one, various substituents are introduced to form the desired scaffold.
- Hydrazone Formation : The indolin derivative is reacted with a hydrazone precursor, which is synthesized from 6-methyl-4-phenylquinazoline.
- Purification : The final product is purified using recrystallization or chromatography.
Anticancer Properties
Numerous studies have reported on the anticancer properties of similar hydrazonoindolin derivatives. The compound has been evaluated against various cancer cell lines including:
- A549 (Lung Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.
- MCF-7 (Breast Cancer) : Demonstrated potent anti-proliferative effects with notable apoptosis induction.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.23 | Induction of apoptosis |
| MCF-7 | 3.45 | Cell cycle arrest in G0/G1 phase |
The biological activity of this compound is believed to involve multiple mechanisms:
-
Inhibition of Tyrosine Kinases : It has been shown to inhibit key tyrosine kinases such as EGFR and VEGFR, which are crucial in cancer cell proliferation and survival.
Table 2: Tyrosine Kinase Inhibition Profile
Kinase Enzyme IC50 Value (µM) EGFR 0.728 VEGFR 0.503 - Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Flow cytometric analysis has indicated an increase in G0/G1 phase cells, suggesting that the compound effectively halts the cell cycle progression.
Case Studies
- Study on A549 Cells : A study demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic markers while decreasing anti-apoptotic markers, confirming its role in promoting apoptosis in lung cancer cells .
- MCF-7 Cell Line Analysis : In another study, compounds similar to this hydrazone exhibited significant inhibition of cell growth in MCF-7 cells, correlating with downregulation of cyclin D1 and upregulation of p53, indicating a potential pathway for therapeutic intervention .
Eigenschaften
IUPAC Name |
3-[(6-methyl-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O/c1-14-11-12-19-17(13-14)20(15-7-3-2-4-8-15)26-23(25-19)28-27-21-16-9-5-6-10-18(16)24-22(21)29/h2-13,24,29H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPLFVCVUMFNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N=NC4=C(NC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














